REACTION_CXSMILES
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II.C(C1C=CC(S(O)(=O)=[O:12])=CC=1)C.ClCl.Cl[C:18]1[C:23]([Cl:24])=[C:22]([CH2:25][CH3:26])[C:21]([Cl:27])=[CH:20][C:19]=1S(O)(=O)=O.[N+:32]([O-])([OH:34])=[O:33]>S(=O)(=O)(O)O.O>[Cl:24][C:23]1[C:22]([CH2:25][CH3:26])=[C:21]([Cl:27])[CH:20]=[C:19]([N+:32]([O-:34])=[O:33])[C:18]=1[OH:12]
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Name
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
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Smiles
|
O
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Name
|
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
II
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Name
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Quantity
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0 (± 1) mol
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Type
|
solvent
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Smiles
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S(O)(O)(=O)=O
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Name
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)C1=CC=C(C=C1)S(=O)(=O)O
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Name
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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ClCl
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Name
|
2,3,5-trichloro-4-ethylbenzenesulfonic acid
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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ClC1=C(C=C(C(=C1Cl)CC)Cl)S(=O)(=O)O
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Name
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
while being stirred at a temperature of 40° to 60° C
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
the reaction mixture was subjected to steam distillation at a temperature of 160° to 200° C.
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Type
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CUSTOM
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Details
|
performing desulfonation reaction
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Type
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ADDITION
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Details
|
Mixed acid
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Type
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ADDITION
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Details
|
was added dropwise to the desulfonation reaction product
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Type
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STIRRING
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Details
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while being stirred at a temperature of 20° to 40° C.
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Type
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CUSTOM
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Details
|
The reaction product was separated from water
|
Type
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WASH
|
Details
|
washed with water
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Type
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ADDITION
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Details
|
The crude product of 2,3,5-trichloro-4-ethylnitrobenzene (220 parts) was added to a mixture of methanol (1560 parts), water (200 parts) and potassium hydroxide (240 parts)
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Type
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TEMPERATURE
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Details
|
the resulting mixture was refluxed for 4 hours
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Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The precipitate separated
|
Type
|
WASH
|
Details
|
washed with methanol
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Type
|
STIRRING
|
Details
|
The mixture was stirred for 3 hours at a temperature of 70° to 75° C.
|
Duration
|
3 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Reaction Time |
2 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1CC)Cl)[N+](=O)[O-])O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |